molecular formula C22H26ClN3O3S B2376820 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1217085-99-8

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2376820
CAS No.: 1217085-99-8
M. Wt: 447.98
InChI Key: QVLMDSXZJMABTB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked to a morpholinopropyl group and a phenoxyacetamide backbone. The benzothiazole moiety is unsubstituted in this compound, distinguishing it from analogs with methyl, trifluoromethyl, or halogen substituents. This compound is structurally classified as a benzothiazole derivative, a family often explored for pharmacological activities such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c26-21(17-28-18-7-2-1-3-8-18)25(12-6-11-24-13-15-27-16-14-24)22-23-19-9-4-5-10-20(19)29-22;/h1-5,7-10H,6,11-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMDSXZJMABTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Attachment of the morpholinopropyl group: This step involves the reaction of the benzo[d]thiazole derivative with 3-chloropropylmorpholine under basic conditions.

    Formation of the phenoxyacetamide moiety: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced derivatives of the phenoxyacetamide moiety.

    Substitution: Substituted derivatives at the phenoxyacetamide moiety.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has a benzo[d]thiazole moiety, a morpholinopropyl side chain, and a phenoxyacetamide group. The compound’s heterocyclic and aromatic components suggest it may have biological activities and uses in medicinal chemistry.

Scientific Applications

  • Enzyme Inhibition this compound can act as an inhibitor in enzymatic pathways. Research indicates that similar structures can selectively inhibit casein kinase 1 (CK1), an enzyme involved in cell cycle regulation and circadian rhythms. Some derivatives can inhibit amyloid-beta binding alcohol dehydrogenase, suggesting potential applications in treating Alzheimer's disease.

Related Compounds

Other compounds containing a benzo[d]thiazole moiety and a morpholinopropyl group have been synthesized and studied for various applications:

  • N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride, has a molecular weight of 519.1 and a molecular formula of C24H27ClN4O3S2 .
  • N-(Benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives

Source : European Patent EP3 348 550A1 (2018)

  • Key Features :
    • Benzothiazole ring substituted with a trifluoromethyl (-CF₃) group at position 4.
    • Acetamide backbone linked to methoxy-substituted phenyl rings (e.g., 3-methoxy, 2-methoxy, or 3,4,5-trimethoxy).
  • Comparison :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the unsubstituted benzothiazole in the target compound.
    • Methoxy groups on the phenyl ring may improve binding to aromaticity-dependent targets (e.g., kinases) but reduce solubility due to increased hydrophobicity.

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide Hydrochloride

Source : Supplier Data (2016)

  • Key Features: Benzothiazole substituted with methyl groups at positions 4 and 5. Shared morpholinopropyl and phenoxyacetamide groups with the target compound.
  • Increased hydrophobicity may enhance membrane permeability but decrease aqueous solubility.

N-(6-Methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide Hydrochloride

Source : Supplier Data (2021)

  • Key Features :
    • Single methyl substitution at position 6 of the benzothiazole.
  • Moderate lipophilicity balances solubility and permeability.

N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide Hydrochloride

Source : Chemical Database (2024)

  • Key Features: Fluorine atom at position 6 of the benzothiazole. Dimethylamino-propyl group instead of morpholinopropyl. Phenylpropanamide backbone (vs. phenoxyacetamide).
  • Comparison: Fluorine’s electronegativity may strengthen hydrogen bonding with targets. Dimethylamino-propyl reduces polarity compared to morpholinopropyl, altering solubility and bioavailability. Propanamide’s extended chain could affect conformational flexibility.

Data Table: Structural and Hypothesized Property Differences

Compound Name Benzothiazole Substituents Side Chain Backbone Key Hypothesized Properties
Target Compound None 3-Morpholinopropyl Phenoxyacetamide Moderate solubility, balanced lipophilicity
N-(6-CF₃-benzothiazol-2-yl)-2-phenylacetamide 6-CF₃ N/A Phenylacetamide High metabolic stability, low solubility
4,6-Dimethyl Analog 4,6-CH₃ 3-Morpholinopropyl Phenoxyacetamide High steric hindrance, low solubility
6-Methyl Analog 6-CH₃ 3-Morpholinopropyl Phenoxyacetamide Improved target engagement vs. 4,6-dimethyl
6-Fluoro-Dimethylamino-propyl Propanamide 6-F 3-Dimethylaminopropyl Phenylpropanamide Enhanced hydrogen bonding, altered solubility

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s unsubstituted benzothiazole may favor interactions with polar binding sites, while analogs with halogen or methyl groups prioritize hydrophobic targets.
  • Synthetic Accessibility : Supplier data (Evidences 2–3) suggests commercial availability of methyl-substituted analogs, whereas trifluoromethyl derivatives () are patent-protected, indicating higher complexity in synthesis.
  • Data Gaps : Specific activity data (e.g., IC₅₀ values) are absent in the provided evidence; comparisons are inferred from structural trends in medicinal chemistry.

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzo[d]thiazole moiety : Known for its involvement in various biological activities.
  • Morpholinopropyl side chain : Enhances solubility and biological interactions.
  • Phenoxyacetamide group : Contributes to its pharmacological properties.

Molecular Formula : C22H26ClN3O3S
Molecular Weight : 447.98 g/mol

Enzymatic Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor in various enzymatic pathways:

  • Casein Kinase 1 (CK1) Inhibition : Compounds with similar structures have been shown to selectively inhibit CK1, which plays a critical role in cell cycle regulation and circadian rhythms .
  • Amyloid-Beta Binding Alcohol Dehydrogenase Inhibition : This suggests potential applications in Alzheimer's disease treatment, as inhibiting this enzyme may reduce amyloid-beta aggregation .

Anti-inflammatory and Analgesic Properties

A study involving derivatives of benzo[d]thiazole demonstrated that compounds similar to this compound were evaluated for their analgesic and anti-inflammatory activities. The findings indicated that these compounds could act as COX-2 inhibitors, thus providing therapeutic effects in pain management .

The mechanisms through which this compound exerts its biological effects are linked to its structural features:

  • Binding Affinity : The unique combination of the benzo[d]thiazole ring and the morpholinopropyl group enhances the compound's binding affinity to target enzymes, influencing their activity.
  • Selectivity : The specific arrangement of functional groups allows for selective inhibition of enzymes involved in critical physiological processes.

Synthesis and Biological Evaluation

In a series of studies, synthesized derivatives were screened for various biological activities. For instance, one study reported a derivative exhibiting an IC50 value of 1.8 nM against PD-L1, indicating strong potential for tumor immunotherapy applications . Another study focused on the analgesic properties of similar compounds, demonstrating significant efficacy in reducing inflammation and pain .

Compound NameBiological ActivityIC50 Value
This compoundCK1 InhibitorNot specified
Derivative L7PD-L1 Inhibitor1.8 nM
COX-2 Inhibitor DerivativeAnalgesic/Anti-inflammatoryNot specified

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

  • Preclinical Trials : Continued evaluation of its efficacy in vivo to establish therapeutic potential.
  • Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets to elucidate its mechanisms of action.
  • Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity against specific targets.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride?

  • Methodological Answer : Synthesis involves multi-step pathways, typically starting with the benzo[d]thiazole core functionalization. Critical parameters include:
  • Temperature control : Higher yields (70–85%) are achieved at 60–80°C for amide coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction kinetics for morpholinopropyl group introduction .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) ensures >95% purity .
  • Catalysts : Use of EDCI/HOBt for amide bond formation minimizes side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
  • Mass spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z ~460–480 .
  • X-ray crystallography : Resolves spatial arrangement of the morpholinopropyl and phenoxyacetamide groups .

Q. What pharmacological screening protocols are recommended for initial bioactivity assessment?

  • Methodological Answer :
  • In vitro assays :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, IC₅₀ values reported as 5–20 µM for related benzo[d]thiazoles) .
  • Antimicrobial activity : Broth microdilution (MIC values vs. S. aureus or E. coli) .
  • Target identification : Molecular docking studies (e.g., adenosine A2A receptor or kinase enzymes) guide mechanistic hypotheses .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinities. For example, substituents like fluorine or methoxy groups alter electron density, explaining variance in IC₅₀ values .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., with A2A receptor) over 100 ns trajectories to validate docking results .

Q. What strategies address low aqueous solubility during formulation studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance solubility (reported 2–5 mg/mL improvement) .
  • Salt formation : Hydrochloride salt (as in the target compound) increases solubility vs. free base by 3–4× .
  • Nanoformulation : Liposomal encapsulation (size: 100–200 nm) improves bioavailability in preclinical models .

Q. How do reaction intermediates impact scalability in multi-step synthesis?

  • Methodological Answer :
  • Intermediate characterization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%) at each step .
  • Flow chemistry : Continuous flow reactors reduce reaction times (e.g., from 24 h to 2 h for nitro group reduction) and improve yield consistency (±2%) .
  • Byproduct analysis : LC-MS identifies dimers or hydrolyzed products, guiding solvent optimization (e.g., THF vs. DCM) .

Q. What experimental designs reconcile contradictory data on metabolic stability?

  • Methodological Answer :
  • Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor quantify half-life (t₁/₂). For example, morpholinopropyl derivatives show t₁/₂ = 15–30 min vs. >60 min for dimethylamino analogs .
  • Isotope labeling : ¹⁴C-labeled compound tracks metabolic pathways via radiometric detection .
  • CYP450 inhibition studies : Fluorescent probes (e.g., CYP3A4) identify enzyme interactions causing variability .

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